molecular formula C13H15NO5S2 B6795646 N-[(3S,4R)-4-methyl-1,1-dioxothiolan-3-yl]-1-benzofuran-7-sulfonamide

N-[(3S,4R)-4-methyl-1,1-dioxothiolan-3-yl]-1-benzofuran-7-sulfonamide

Cat. No.: B6795646
M. Wt: 329.4 g/mol
InChI Key: BQQAEWSYGQGARN-GXSJLCMTSA-N
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Description

N-[(3S,4R)-4-methyl-1,1-dioxothiolan-3-yl]-1-benzofuran-7-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzofuran ring and a sulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(3S,4R)-4-methyl-1,1-dioxothiolan-3-yl]-1-benzofuran-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S2/c1-9-7-20(15,16)8-11(9)14-21(17,18)12-4-2-3-10-5-6-19-13(10)12/h2-6,9,11,14H,7-8H2,1H3/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQAEWSYGQGARN-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=CC3=C2OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CS(=O)(=O)C[C@H]1NS(=O)(=O)C2=CC=CC3=C2OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4R)-4-methyl-1,1-dioxothiolan-3-yl]-1-benzofuran-7-sulfonamide typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring followed by the introduction of the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. This method ensures consistent quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4R)-4-methyl-1,1-dioxothiolan-3-yl]-1-benzofuran-7-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonamide group.

    Substitution: The benzofuran ring can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring.

Scientific Research Applications

N-[(3S,4R)-4-methyl-1,1-dioxothiolan-3-yl]-1-benzofuran-7-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used to study enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3S,4R)-4-methyl-1,1-dioxothiolan-3-yl]-1-benzofuran-7-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. This interaction can modulate various biological pathways, making the compound useful in drug development.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3S,4R)-4-methyl-1,1-dioxothiolan-3-yl]-2-(2-oxopyrrolidin-1-yl)butanamide
  • N-[[(2S,3S,4R)-4-(hydroxymethyl)-3-phenyl-1-(2-pyridinylmethyl)-2-azetidinyl]methyl]-N-methylmethanesulfonamide

Uniqueness

Compared to similar compounds, N-[(3S,4R)-4-methyl-1,1-dioxothiolan-3-yl]-1-benzofuran-7-sulfonamide stands out due to its unique combination of a benzofuran ring and a sulfonamide group. This structure provides distinct chemical properties and biological activities, making it a valuable compound for research and development.

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